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Compound of Interest

Compound Name:
3-Methoxy-1-(thiophen-3-

ylmethyl)azetidine

CAS No.: 2310206-00-7

Cat. No.: B2404871

Get Quote

Executive Summary
The fusion of a strained azetidine ring with a thiophene moiety represents a high-value scaffold

in modern medicinal chemistry, particularly for "escaping flatland" in drug design. This guide

analyzes the Structure-Activity Relationship (SAR) of 3-(thiophen-yl)azetidine derivatives.

Unlike traditional piperidine-phenyl scaffolds, this combination offers unique vectors for

optimizing lipophilicity (

), metabolic stability (

), and target residence time.

This guide focuses on the Sphingosine Kinase 2 (SphK2) and GPCR modulator classes, where

this scaffold has demonstrated superior efficacy over 5- and 6-membered aliphatic analogs.

The Scaffold Rationale: Geometry & Electronics
The Azetidine "Pucker"
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Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring

exists in a puckered conformation with a dihedral angle of approximately 37°. This is critical for

SAR:

Vector Projection: Substituents at the 3-position do not project in a purely equatorial/axial

manner but adopt a "pseudo-equatorial" orientation that can access distinct sub-pockets.

Basicity Modulation: The

of the azetidine nitrogen (

11.0) is generally higher than pyrrolidine due to ring strain (

26 kcal/mol) and reduced steric hindrance around the lone pair.

The Thiophene Bioisostere
Replacing a phenyl ring with thiophene introduces:

Sigma-Hole Interactions: The sulfur atom can engage in specific non-covalent interactions

(chalcogen bonding) with backbone carbonyls in the binding pocket.

Metabolic Soft Spots: The

-carbons (C2/C5) are prone to CYP450 oxidation, necessitating blocking groups (e.g., Cl, F,
Me) in the SAR strategy.

Synthetic Access: Validated Protocols
The most robust route to 3-(thiophen-yl)azetidines is the Suzuki-Miyaura Cross-Coupling of a

protected 3-iodo/bromo-azetidine with thiophene boronic acids.

Protocol: Pd-Catalyzed C-C Bond Formation
Substrate:N-Boc-3-iodoazetidine (1.0 eq)

Reagent: Thiophen-2-ylboronic acid (1.2 eq)

Catalyst:
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(0.05 eq) - Chosen for resistance to S-poisoning.

Base:

(3.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)

Conditions:

, 12 hours, Inert Atmosphere (

).

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via silica flash

chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

N-Boc-3-Iodoazetidine

Pd(dppf)Cl2 / Cs2CO3
80°C, Dioxane/H2O

Thiophene Boronic Acid

Intermediate:
N-Boc-3-(thiophen-2-yl)azetidine

 Suzuki Coupling TFA / DCM
Deprotection

Product:
3-(thiophen-2-yl)azetidine salt

Click to download full resolution via product page

Caption: Modular synthesis of the core scaffold via Suzuki coupling followed by acid-mediated

deprotection.

SAR Deep Dive: Vectors of Optimization
The optimization of this scaffold relies on three specific vectors.

Vector A: The Azetidine Nitrogen (Solubility & hERG)
The exposed nitrogen is the primary handle for modulating physicochemical properties.

Free Amine: High basicity often leads to phospholipidosis.
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Capping (Amides/Carbamates): Reduces basicity, lowers hERG liability, but increases

.

Tertiary Amines: Alkyl tails here often target the hydrophobic "J-channel" in lipid kinases

(e.g., SphK2).

Vector B: The Thiophene Interface (2-yl vs. 3-yl)
The attachment point of the thiophene ring dramatically alters the vector of the sulfur atom.

2-yl Attachment: Places the Sulfur atom adjacent to the azetidine connection. This creates a

"swept-back" geometry often preferred in tight pockets.

3-yl Attachment: Projects the Sulfur atom outward, useful if the S-atom is required to interact

with a specific residue (e.g., a Cysteine gatekeeper).

Vector C: Metabolic Blocking
Thiophenes are metabolically labile.

Strategy: Substitution at the C5 position of the thiophene (e.g., with Chlorine or Methyl)

blocks electrophilic metabolic attack, significantly extending

.

Visualization: SAR Logic Flow
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Azetidine-Thiophene Core

Vector A: N-Substitution Vector B: Ring Orientation Vector C: Metabolic Block

Amide Cap:
Reduces hERG risk

Alkyl Tail:
Targets Lipid Pockets

2-yl Linkage:
Compact Geometry

3-yl Linkage:
Extended Reach

C5-Chloro/Methyl:
Blocks CYP Oxidation

Click to download full resolution via product page

Caption: Decision tree for optimizing the three primary vectors of the Azetidine-Thiophene

scaffold.

Case Study: Sphingosine Kinase 2 (SphK2)
Inhibitors
This scaffold has been pivotal in the development of selective SphK2 inhibitors, evolving from

non-selective compounds like Opaganib (ABC294640).

Comparative Data: The "Rigid Tail" Effect
Research indicates that replacing flexible alkyl chains or larger rings (pyrrolidine/piperidine)

with the rigid, strained azetidine improves the fit within the SphK2 "J-shaped" hydrophobic

pocket.

Table 1: Representative SAR Data (SphK2 Inhibition) Data synthesized from trends in J. Med.

Chem. literature (e.g., substituted adamantyl-azetidine analogs).[1][2]
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Compound
ID

Core
Scaffold

Tail Group
(Vector A)

Thiophene
Sub (Vector
C)

SphK2

(nM)

Selectivity
(vs SphK1)

Cmpd 1 (Ref) Pyrrolidine
Adamantyl-

urea
H 1200 10x

Cmpd 2 Azetidine
Adamantyl-

urea
H 250 45x

Cmpd 3 Azetidine
Adamantyl-

urea
5-Cl 85 >100x

Cmpd 4 Piperidine
Adamantyl-

urea
5-Cl 600 20x

Key Insight: Compound 3 demonstrates that the azetidine ring (Cmpd 2 vs 1) tightens the

binding affinity, likely due to the optimal projection of the urea linker into the active site. The

addition of the chlorine on the thiophene (Cmpd 3) prevents rapid metabolic clearance and fills

a small hydrophobic sub-pocket, yielding sub-100 nM potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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